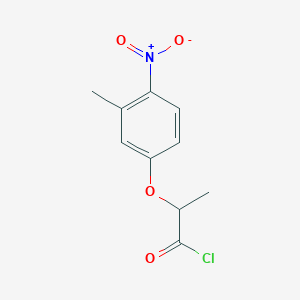
7,8-二甲基-2-(2-噻吩基)喹啉-4-甲酰氯
描述
7,8-Dimethyl-2-(2-thienyl)quinoline-4-carbonyl chloride, or 2-Thienylquinoline-4-carbonyl chloride (TQC), is an organic compound used in synthetic organic chemistry and biochemistry. It is a white crystalline solid that is soluble in organic solvents. TQC is a versatile reagent used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It has also been used in the synthesis of a variety of natural products, such as alkaloids, terpenoids, and flavonoids.
科学研究应用
合成和生物活性
抗肿瘤活性
合成了与感兴趣的化学结构密切相关的苯并[b]噻吩并[2,3-c]喹啉酮的新衍生物,并评估了它们对各种恶性细胞系的抗肿瘤活性。这些化合物显示出显着的细胞抑制活性,由于喹啉氮上存在 3-二甲氨基丙基取代基,特定的衍生物表现出更高的抗肿瘤活性。这表明它们在癌症研究和治疗中的潜力 (Dogan Koruznjak et al., 2003)。
抗菌性能
合成了喹啉衍生物并测试了它们的抗菌性能,表明具有作为抗菌剂的潜力。这项研究突出了该化学物质在开发新的抗菌化合物中的效用 (El-Sayed et al., 2002)。
材料科学应用
- 光伏性能:针对聚合物太阳能电池的喹喔啉基共聚物的研究表明了侧链改性对材料的电子和光电性能的影响。这些研究对于开发高效率的体异质结聚合物太阳能电池至关重要,表明喹啉衍生物在改善可再生能源技术中的作用 (Lee et al., 2011)。
化学合成和方法
- 合成技术:已经开发了喹啉衍生物的新型合成方法,包括 2-乙炔苯胺衍生物的钯催化氧化羰基化。这些方法提供了合成各种喹啉基化合物的有效途径,促进了有机合成方法学的发展 (Costa et al., 2004)。
属性
IUPAC Name |
7,8-dimethyl-2-thiophen-2-ylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNOS/c1-9-5-6-11-12(16(17)19)8-13(14-4-3-7-20-14)18-15(11)10(9)2/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYCCYNUMGROBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CC=CS3)C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1453418.png)


![4-[(3-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1453422.png)
![5-Chloro-2-[(3-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1453424.png)
![1-[1-(3-Chloro-phenyl)-ethyl]-piperazine hydrochloride](/img/structure/B1453427.png)

